molecular formula C13H16N4O B3349147 6-Methoxy-4-piperazin-1-yl-quinazoline CAS No. 205259-88-7

6-Methoxy-4-piperazin-1-yl-quinazoline

Cat. No.: B3349147
CAS No.: 205259-88-7
M. Wt: 244.29 g/mol
InChI Key: PMKRWXHQMJSASK-UHFFFAOYSA-N
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Description

6-Methoxy-4-piperazin-1-yl-quinazoline is a chemical compound with the molecular formula C13H16N4O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-piperazin-1-yl-quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

6-Methoxy-4-piperazin-1-yl-quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-piperazin-1-yl-quinazoline involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-piperazin-1-yl-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and piperazine ring contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .

Properties

IUPAC Name

6-methoxy-4-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-18-10-2-3-12-11(8-10)13(16-9-15-12)17-6-4-14-5-7-17/h2-3,8-9,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRWXHQMJSASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Piperazine (1.1 g, 12.8 mmol) was added to a solution of 4-chloro-6-methoxy-quinazoline (0.5 g, 2.6 mmol) in DMF (5 mL). The mixture was stirred at rt for 1 h, partitioned between chloroform and aq. ammonia. The org. phase was washed with water, dried over MgSO4 and concentrated. Purification by CC (DCM/MeOH 19:1+0.5% NH4OH) gave the desired intermediate (0.57 g, 91%) as yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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